molecular formula C11H12BrNO2 B1374637 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047654-48-7

4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1374637
M. Wt: 270.12 g/mol
InChI Key: XXAATEOPXCAIIN-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid, commonly known as 4-BPPC, is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine and is characterized by its brominated phenyl ring. 4-BPPC has been widely studied due to its potential biological activity and its ability to form complex structures with other molecules.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Research

4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is involved in various chemical syntheses and pharmaceutical research. For instance, it is used in the synthesis of novel compounds with potential antibacterial properties, as demonstrated in the creation of dihydropyran and pyrrolidine rings which showed in vitro antibacterial activity (Toja et al., 1986). Additionally, its derivatives have been synthesized for the study of their spectroscopic properties and quantum mechanical aspects, offering insights into molecular interactions and electronic structures (Devi, Bishnoi, & Fatma, 2020).

Molecular Structure and Crystallography

The compound and its analogs are also significant in the field of crystallography. Studies have focused on understanding the molecular structure and hydrogen-bonding patterns in related compounds, which helps in comprehending their physical and chemical properties. For example, the structural analysis of similar molecules revealed significant insights into intra- and intermolecular hydrogen bonding, contributing to a deeper understanding of molecular interactions and stability (Balderson, Fernandes, Michael, & Perry, 2007).

Biochemical Applications

In the biochemical sphere, compounds structurally related to 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid have been used to explore various biochemical pathways and reactions. For instance, derivatives of this compound have been synthesized to study their interactions with biological molecules and potential as enzyme inhibitors, which can be crucial for understanding biological processes and developing new drugs (Wang et al., 2001).

Environmental and Analytical Chemistry

This compound is also relevant in environmental and analytical chemistry. It can be used in studies aiming to improve the efficiency of chemical reactions or processes, such as the extraction of similar carboxylic acids, which has implications for industrial applications in the pharmaceutical and biochemical industries (Kumar & Babu, 2009).

properties

IUPAC Name

4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAATEOPXCAIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694040
Record name 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1047654-48-7
Record name 4-(4-Bromophenyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047654-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Wong, G Tang, X Wu, C Liang, Z Zhang… - Journal of Medicinal …, 2012 - ACS Publications
Herein, we describe the pharmacokinetic optimization of a series of class-selective histone deacetylase (HDAC) inhibitors and the subsequent identification of candidate predictive …
Number of citations: 39 pubs.acs.org

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